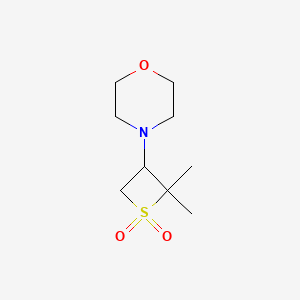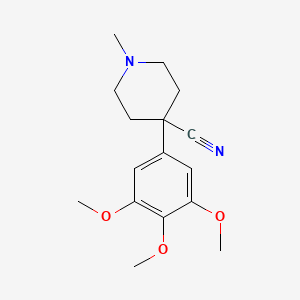
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trimethoxyphenyl group and a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine and a suitable nitrile source. One common method is the condensation of 3,4,5-trimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydride, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or the phenyl ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Substituted derivatives of the phenyl ring with various functional groups.
Scientific Research Applications
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole: This compound has a similar phenyl group but differs in the heterocyclic ring structure.
1-Methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Another compound with a similar phenyl group but a different heterocyclic core.
Uniqueness: 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile is unique due to its specific combination of a piperidine ring, a 3,4,5-trimethoxyphenyl group, and a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
5436-04-4 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-methyl-4-(3,4,5-trimethoxyphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2O3/c1-18-7-5-16(11-17,6-8-18)12-9-13(19-2)15(21-4)14(10-12)20-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
XMTOQWYWCBHESW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

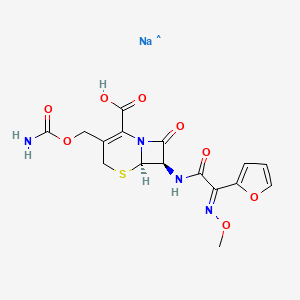

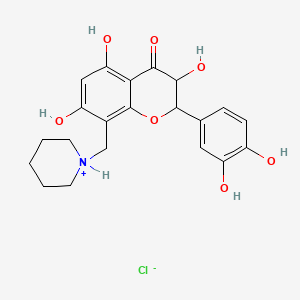
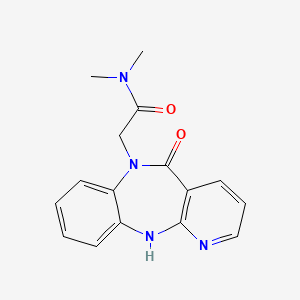

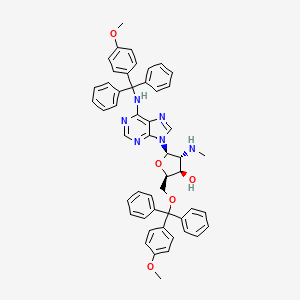

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
